1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine
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Overview
Description
1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine is an organic compound with the molecular formula C14H21FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Fluorophenyl)sulfonyl]piperazine
- 4-Isobutylpiperazine
- 3-Fluorobenzenesulfonyl chloride
Uniqueness
1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine is unique due to the combination of its fluorophenyl, sulfonyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the sulfonyl group can increase its reactivity in certain chemical reactions .
Properties
Molecular Formula |
C14H21FN2O2S |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-12(2)11-16-6-8-17(9-7-16)20(18,19)14-5-3-4-13(15)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
OYBYLJDSJZDHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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